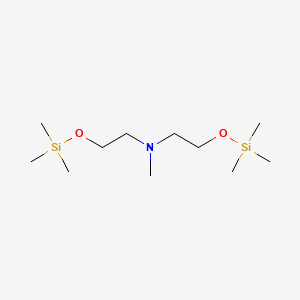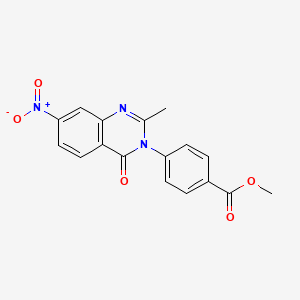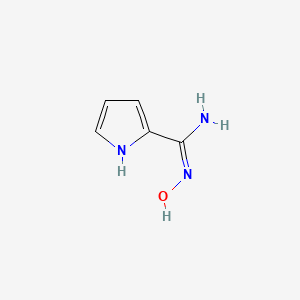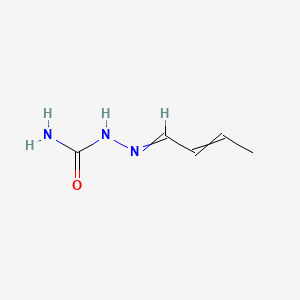![molecular formula C23H40O4 B13803240 Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl) CAS No. 68527-48-0](/img/structure/B13803240.png)
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is a complex organic peroxide compound. It is characterized by its unique structure, which includes multiple isopropyl and tert-butyl groups attached to a phenylene backbone. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] typically involves the reaction of 5-(1-methylethyl)-1,3-phenylene with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include temperatures ranging from 50°C to 100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. This includes the use of high-purity reactants, precise control of reaction parameters, and efficient separation and purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to its corresponding alcohols or hydrocarbons under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reaction conditions typically involving mild temperatures and acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols are used, with reactions carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce alcohols or hydrocarbons.
科学的研究の応用
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for studying cellular redox processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of oxygen species and the subsequent interaction with organic substrates to form oxidized products.
類似化合物との比較
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with strong oxidizing properties but less stability.
Benzoyl Peroxide: Commonly used in acne treatment and polymerization reactions, with a different structural backbone.
Di-tert-butyl Peroxide: Similar in having tert-butyl groups but lacks the phenylene backbone.
Uniqueness
Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)] is unique due to its complex structure, which imparts specific reactivity and stability characteristics. Its multiple isopropyl and tert-butyl groups provide steric hindrance, making it more stable than simpler peroxides while maintaining strong oxidizing properties.
特性
CAS番号 |
68527-48-0 |
|---|---|
分子式 |
C23H40O4 |
分子量 |
380.6 g/mol |
IUPAC名 |
1,3-bis(2-tert-butylperoxypropan-2-yl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C23H40O4/c1-16(2)17-13-18(22(9,10)26-24-20(3,4)5)15-19(14-17)23(11,12)27-25-21(6,7)8/h13-16H,1-12H3 |
InChIキー |
MOMVINJLAGHGBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)







![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)


